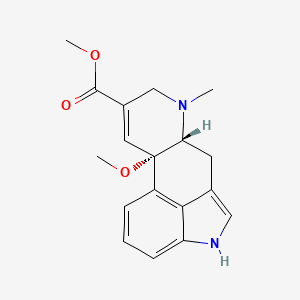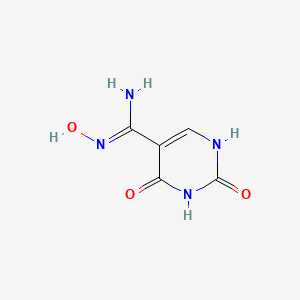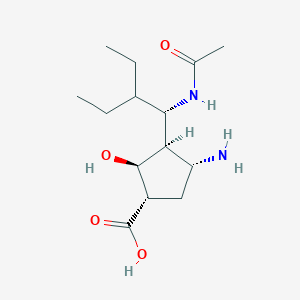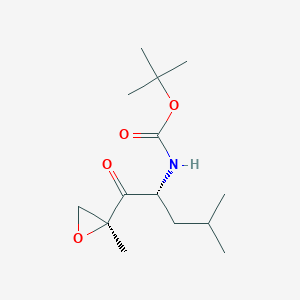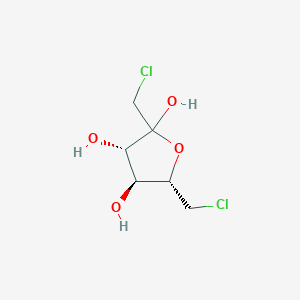![molecular formula C9H7BrF2N2O B15290292 2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)
2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a bromo(difluoro)methyl group and a methoxy group attached to the benzimidazole core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[Bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo(difluoro)methyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole core.
Methoxylation: The methoxy group can be introduced or modified through methoxylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can modify the functional groups on the benzimidazole ring .
Scientific Research Applications
2-[Bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole involves its interaction with specific molecular targets. The bromo(difluoro)methyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may also contribute to the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Similar in that it contains a bromo(difluoro)methyl group but differs in its ester functionality.
Methyl difluoroiodoacetate: Another compound with a difluoromethyl group, but with iodine instead of bromine.
Uniqueness
2-[Bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole is unique due to the combination of the bromo(difluoro)methyl and methoxy groups on the benzimidazole core. This combination may impart distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H7BrF2N2O |
|---|---|
Molecular Weight |
277.07 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C9H7BrF2N2O/c1-15-6-4-2-3-5-7(6)14-8(13-5)9(10,11)12/h2-4H,1H3,(H,13,14) |
InChI Key |
ZHHDFYUTQWZMCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


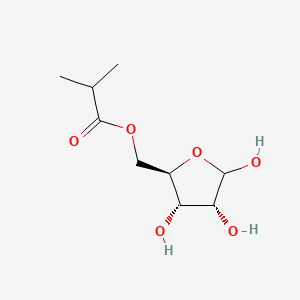

![methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B15290221.png)
